2-Difluoromethoxy-3-fluoroisonicotinic acid

描述

Chemical Identity and Classification

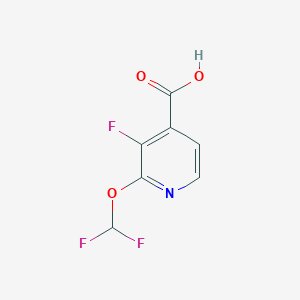

2-Difluoromethoxy-3-fluoroisonicotinic acid is a fluorinated organic compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol. The compound is registered under the Chemical Abstracts Service number 1806315-88-7 and is classified as a heterocyclic carboxylic acid derivative. Its systematic nomenclature according to International Union of Pure and Applied Chemistry conventions is 2-(difluoromethoxy)-3-fluoropyridine-4-carboxylic acid.

The molecular structure of this compound features a pyridine ring system substituted with both a difluoromethoxy group at position 2 and a fluorine atom at position 3, with the carboxylic acid functionality located at position 4. The canonical Simplified Molecular Input Line Entry System representation is C1=CN=C(C(=C1C(=O)O)F)OC(F)F, which describes the arrangement of atoms and bonds within the molecule. The compound exists as a white crystalline solid under standard conditions and demonstrates enhanced lipophilicity compared to its non-fluorinated analogs due to the presence of multiple fluorine atoms.

The classification of this compound places it within the broader category of fluorinated heterocycles, specifically as a member of the isonicotinic acid derivative family. This compound shares structural similarities with other bioactive molecules used in pharmaceutical applications, particularly those designed for enhanced metabolic stability and improved pharmacokinetic properties. The incorporation of fluorine atoms into the molecular framework significantly alters the electronic properties of the parent isonicotinic acid, creating opportunities for novel interactions with biological targets and enhanced chemical reactivity patterns.

| Property | Value |

|---|---|

| Molecular Formula | C7H4F3NO3 |

| Molecular Weight | 207.11 g/mol |

| CAS Number | 1806315-88-7 |

| Physical State | White crystalline solid |

| IUPAC Name | 2-(difluoromethoxy)-3-fluoropyridine-4-carboxylic acid |

Historical Development of Fluorinated Pyridine Derivatives

The development of fluorinated pyridine derivatives traces its origins to the early 1960s when researchers began exploring systematic methods for introducing fluorine atoms into heterocyclic systems. The first synthetic approaches to perfluoropyridines involved defluorination processes of perfluoropiperidine, achieved through high-temperature treatment with metals such as iron or nickel. These pioneering studies established fundamental methodologies that would later influence the development of more sophisticated fluorinated pyridine compounds.

During the 1960s, significant advances were made by Chambers and colleagues, as well as Banks and coworkers, who developed alternative synthetic routes using pentachloropyridine as a starting material. These researchers demonstrated that heating pentachloropyridine with anhydrous potassium fluoride in autoclave conditions could yield perfluoropyridine products, albeit as complex mixtures requiring careful separation techniques. The evolution of these methodologies provided the foundation for subsequent developments in selective fluorination chemistry.

The historical progression toward more selective fluorination methods culminated in breakthrough research published in 2013, where Fier and Hartwig presented a broadly applicable method for site-selective fluorination of pyridines using commercially available silver(II) fluoride. This methodology demonstrated exclusive selectivity for fluorination adjacent to nitrogen atoms in pyridine rings, occurring under ambient temperature conditions within one hour. The development represented a significant advancement over previous hazardous fluorination methods and opened new possibilities for accessing fluorinated derivatives of medicinally important compounds.

The emergence of organofluorine chemistry as a distinct field began in the 1800s with the discovery of the first organofluorine compound in 1835. However, the systematic development of fluorinated pyridine derivatives accelerated significantly in the mid-20th century, driven by industrial applications and the recognition of fluorine's unique properties in pharmaceutical development. The discovery of 5-fluorouracil's anticancer activity in 1957 provided a compelling example of rational drug design utilizing fluorine substitution, sparking widespread interest in fluorinated pharmaceuticals.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its unique combination of functional groups that confer distinctive reactivity patterns and synthetic utility. The presence of multiple fluorine atoms creates a compound with enhanced electrophilic character while maintaining nucleophilic sites suitable for further chemical transformations. This dual nature makes the compound valuable as both a synthetic intermediate and a final target molecule in pharmaceutical development programs.

In medicinal chemistry applications, fluorinated compounds like this compound offer significant advantages over their non-fluorinated counterparts. The strategic incorporation of fluorine atoms can influence molecular conformation, pKa values, intrinsic potency, membrane permeability, and metabolic pathways. Fluorine's high electronegativity and small size allow it to function as an effective bioisostere for hydrogen, often improving drug-like properties without dramatically altering molecular geometry.

Research has demonstrated that fluorinated isonicotinic acid derivatives exhibit promising biological activities across multiple therapeutic areas. Studies have shown potential applications as histone deacetylase inhibitors, with compounds containing isonicotinic acid scaffolds demonstrating selective inhibition of histone deacetylase 2 with inhibitory concentration values in the micromolar range. These findings suggest that this compound may serve as a valuable scaffold for developing novel anticancer agents through epigenetic modulation mechanisms.

The compound's structure also positions it as a potential antimicrobial agent, following the precedent established by other fluorinated heterocycles in antibiotic development. The incorporation of fluorine atoms often enhances antimicrobial activity through improved target binding affinity and increased metabolic stability. Furthermore, the difluoromethoxy group represents a particularly interesting structural feature, as difluoromethylation has emerged as an important synthetic transformation in drug discovery, offering unique physicochemical properties compared to other fluoroalkyl groups.

| Application Area | Significance |

|---|---|

| Synthetic Chemistry | Versatile intermediate for complex molecule synthesis |

| Drug Discovery | Enhanced pharmacokinetic properties and metabolic stability |

| Antimicrobial Research | Potential broad-spectrum activity against bacterial pathogens |

| Cancer Therapeutics | Scaffold for histone deacetylase inhibitor development |

| Materials Science | Building block for fluorinated polymers and advanced materials |

Current Research Landscape

The current research landscape surrounding this compound reflects the broader trends in fluorine chemistry and its applications in drug discovery and materials science. Contemporary investigations focus on optimizing synthetic methodologies for accessing this compound efficiently while exploring its potential applications across diverse therapeutic areas. Recent developments in transition-metal-free synthetic approaches have provided new pathways for preparing fluorinated pyridine derivatives with improved environmental profiles and reduced costs.

Modern research efforts have particularly emphasized the development of novel fluorinating reagents and methodologies that enable selective introduction of fluorine atoms into heterocyclic systems. The emergence of nitrogen-fluorine compounds as fluorinating agents has revolutionized the field, providing safer and more controllable alternatives to traditional fluorination methods. These advances have made compounds like this compound more accessible to research groups worldwide, accelerating their evaluation in various applications.

Recent patent literature reveals significant industrial interest in isonicotinic acid derivatives for pharmaceutical applications. Patent documents describe novel isonicotinic acid derivatives with potential anticancer properties, highlighting the continued commercial relevance of this chemical class. The structural diversity achievable through systematic modification of the isonicotinic acid scaffold provides opportunities for developing compounds with tailored biological activities and improved drug-like properties.

Contemporary research has also focused on understanding the mechanism of action of fluorinated isonicotinic acid derivatives at the molecular level. Studies utilizing advanced analytical techniques have provided insights into how fluorine substitution affects protein-ligand interactions, metabolic pathways, and cellular uptake mechanisms. This mechanistic understanding guides rational design approaches for developing improved therapeutic agents based on the isonicotinic acid scaffold.

The research landscape is further characterized by interdisciplinary collaborations between synthetic chemists, medicinal chemists, and chemical biologists working to unlock the full potential of fluorinated heterocycles. Advanced computational modeling techniques now complement experimental approaches, enabling researchers to predict the properties of novel fluorinated compounds before synthesis and accelerating the discovery process. These integrated approaches have positioned this compound and related compounds at the forefront of modern pharmaceutical research, with ongoing studies exploring their applications in treating cancer, infectious diseases, and neurological disorders.

| Research Focus | Current Status | Future Directions |

|---|---|---|

| Synthetic Methodology | Transition-metal-free approaches developed | Green chemistry and scalable processes |

| Biological Evaluation | Antimicrobial and anticancer activities identified | Mechanism of action studies and optimization |

| Structure-Activity Relationships | Initial correlations established | Comprehensive mapping of pharmacophores |

| Industrial Applications | Patent protection and commercialization efforts | Manufacturing process development |

| Computational Studies | Molecular modeling and property prediction | Artificial intelligence-driven discovery |

属性

IUPAC Name |

2-(difluoromethoxy)-3-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-4-3(6(12)13)1-2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNDMRCEXAZOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-Difluoromethoxy-3-fluoroisonicotinic acid involves several steps. One common method includes the reaction of difluoromethoxylated ketones with appropriate reagents to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency compared to batch processes .

化学反应分析

2-Difluoromethoxy-3-fluoroisonicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols or amines.

科学研究应用

Biological Activities

Research has shown that compounds containing fluorine can exhibit significant biological activities. For instance:

- Antitumor Activity : Similar to other fluorinated compounds, 2-difluoromethoxy-3-fluoroisonicotinic acid may possess antitumor properties. Fluorinated isonicotinic acids have been explored as potential inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression .

- Antimicrobial Properties : The structural similarity to known antibiotics suggests that this compound could also exhibit antimicrobial activity, making it a candidate for further investigation in infectious disease treatments .

Histone Deacetylase Inhibitors

The compound has potential applications as an HDAC inhibitor. HDAC inhibitors are being researched for their role in cancer therapy due to their ability to induce cell cycle arrest and promote apoptosis in cancer cells. Studies indicate that derivatives of isonicotinic acid can effectively inhibit HDAC activity, offering a pathway for the development of novel anticancer agents .

Neuroprotective Agents

Recent findings suggest that similar compounds could be beneficial in neurodegenerative diseases by modulating epigenetic factors. The inhibition of HDACs may provide neuroprotection against disorders such as Huntington's disease, indicating a promising avenue for research .

Agrochemical Applications

Fluorinated compounds are increasingly important in agrochemicals due to their enhanced stability and efficacy. The introduction of fluorine can improve the performance of pesticides and herbicides by increasing their bioactivity and reducing degradation rates in the environment. This makes this compound a potential candidate for developing new agrochemical agents .

Case Studies and Research Findings

作用机制

The mechanism by which 2-Difluoromethoxy-3-fluoroisonicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms in the molecule enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the desired therapeutic or industrial effects.

相似化合物的比较

Table 1: Structural Comparison of Fluorinated Isonicotinic Acid Derivatives

*Similarity scores derived from structural and functional analogs in databases .

†Scores based on Tanimoto coefficients or structural alignment tools.

Key Observations:

Electron-Withdrawing Effects: The difluoromethoxy group (-OCHF₂) in the target compound provides moderate electron withdrawal compared to the stronger -OCF₃ group in 2-(trifluoromethoxy)isonicotinic acid. This difference may influence reactivity in nucleophilic substitution or enzyme inhibition .

Steric and Solubility Profiles: Replacement of -OCHF₂ with -NH₂ (as in 2-amino-6-(difluoromethyl)-3-fluoroisonicotinic acid) introduces hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability . The chloro substituent in 2-chloro-3-fluoroisonicotinic acid increases steric hindrance, which may limit access to hydrophobic binding pockets compared to the smaller fluorine atom .

Key Notes:

- Chloro-fluoro analogs may pose higher environmental persistence risks due to halogen stability .

生物活性

2-Difluoromethoxy-3-fluoroisonicotinic acid is a fluorinated derivative of isonicotinic acid that has garnered attention in the fields of medicinal chemistry and drug discovery due to its unique chemical properties and biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Difluoromethoxy group : Enhances lipophilicity and metabolic stability.

- Fluoro group : Influences reactivity and binding affinity to biological targets.

This unique arrangement of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The incorporation of fluorine atoms often enhances the compound's binding affinity to proteins or enzymes, which can lead to modulation of their activity. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate gene expression.

- Metabolic Stability : The presence of fluorine enhances the compound's resistance to metabolic degradation, prolonging its action in biological systems.

Biological Activity and Applications

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that fluorinated isonicotinic acids can possess significant antimicrobial properties, making them candidates for antibiotic development.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of various fluorinated isonicotinic acids against Gram-positive and Gram-negative bacteria. Results indicated that this compound demonstrated higher inhibition zones compared to non-fluorinated analogs, suggesting enhanced bioactivity due to fluorination .

- Anti-inflammatory Mechanism :

- Cytotoxicity Assessment :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoroisonicotinic Acid | Lacks difluoromethoxy group | Moderate antimicrobial activity |

| 3-Fluoroisonicotinic Acid | Similar structure without difluoromethoxy | Limited therapeutic applications |

| 2,3-Difluoroisonicotinic Acid | Contains two fluorine atoms | Enhanced cytotoxicity but less stable |

This comparison illustrates that the combination of difluoromethoxy and fluoro groups in this compound results in distinct biological properties not observed in its analogs.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Difluoromethoxy-3-fluoroisonicotinic acid, and what challenges are associated with its fluorinated substituents?

- Methodological Answer : Synthesis of fluorinated aromatic acids typically involves halogen exchange reactions, electrophilic fluorination, or coupling of fluorinated precursors. For example, fluorinated benzoic acids (e.g., 3,5-Difluorobenzoic acid) are synthesized via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or via Suzuki-Miyaura coupling with fluorinated boronic acids . Challenges include managing the electron-withdrawing effects of fluorine atoms, which may hinder reaction efficiency, and ensuring regioselectivity in multi-fluorinated systems. Purification often requires chromatography or recrystallization due to polar intermediates. Safety protocols for handling fluorinating agents (e.g., use of fume hoods, corrosion-resistant equipment) are critical, as outlined in safety data sheets for related fluorinated compounds .

Q. How can researchers address discrepancies in spectroscopic data when characterizing fluorinated derivatives like this compound?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data may arise from fluorine’s strong spin-spin coupling or isotopic patterns. For <sup>19</sup>F NMR, ensure proper referencing (e.g., CFCl3 as an external standard) and compare with spectra of structurally similar compounds (e.g., 2-(Trifluoromethoxy)isonicotinic acid) . High-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular ion peaks. Cross-validation with computational methods (e.g., density functional theory for predicting chemical shifts) is recommended. Contradictions in melting points or solubility should prompt re-evaluation of purity via HPLC or elemental analysis .

Q. What are the optimal storage conditions to prevent degradation of this compound based on its physicochemical properties?

- Methodological Answer : Fluorinated carboxylic acids are prone to hydrolysis under humid conditions. Store the compound in airtight containers under inert gas (e.g., argon) at low temperatures (4°C). Desiccants like silica gel should be used to minimize moisture exposure. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can identify degradation pathways. Off-white solid appearance (as noted for analogous compounds) suggests minimal oxidation, but periodic FT-IR analysis is advised to monitor carboxylate group integrity .

Advanced Research Questions

Q. How does the presence of multiple fluorine atoms influence the acid dissociation constant (pKa) of this compound compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electron-withdrawing effect lowers pKa by stabilizing the deprotonated form. For example, 3,5-Difluorobenzoic acid (pKa ~2.1) is more acidic than benzoic acid (pKa ~4.2) . To quantify this for this compound, conduct potentiometric titration in aqueous/organic solvent mixtures (e.g., water-DMSO) and validate with computational chemistry (e.g., COSMO-RS simulations). Compare results with structurally related acids, such as 2-(Trifluoromethoxy)isonicotinic acid, to isolate substituent effects .

Q. What strategies are effective in evaluating the metabolic stability of this compound in in vitro models?

- Methodological Answer : Use liver microsomal assays (e.g., human S9 fraction) to assess cytochrome P450-mediated metabolism. Monitor parent compound depletion via LC-MS/MS and identify metabolites using fragmentation patterns. Fluorinated compounds often exhibit prolonged stability due to C-F bond resistance to enzymatic cleavage. Compare results with non-fluorinated analogs to isolate fluorine’s impact. Include positive controls (e.g., 7-ethoxycoumarin) to validate assay conditions .

Q. How can researchers design experiments to assess the environmental persistence of this compound using existing regulatory frameworks?

- Methodological Answer : Follow OECD guidelines for hydrolysis (Test 111), photolysis (Test 316), and biodegradation (Test 301F). Fluorinated compounds like perfluoroalkyl acids (PFAAs) exhibit high persistence due to strong C-F bonds; similar protocols can be adapted . Use LC-HRMS to quantify degradation products and employ <sup>19</sup>F NMR to track defluorination. Compare environmental half-lives with those of regulated PFCs (e.g., perfluorooctanesulfonic acid) to contextualize risks .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting data on the toxicity profile of this compound in existing literature?

- Methodological Answer : Conduct systematic reviews to identify study variables (e.g., cell lines, exposure durations). For in vitro toxicity, compare IC50 values across multiple assays (e.g., MTT, ATP luminescence). For in vivo data, assess species-specific metabolic differences. Fluorinated compounds may exhibit unique toxicokinetics; parallel studies with deuterated analogs (e.g., 3,5-Difluorobenzoic-d3 acid) can clarify metabolic pathways .

Experimental Design Considerations

Q. What controls are essential when investigating the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Include (1) a solvent control (e.g., DMSO at the same concentration used for compound dissolution), (2) a positive inhibitor (e.g., known enzyme inhibitor), and (3) a fluorinated negative control (e.g., 3,5-Difluorobenzoic acid) to account for nonspecific fluorine effects. Pre-incubate enzymes with the compound to assess time-dependent inhibition. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。